4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group is characterized by the presence of three fluorine atoms attached to a carbon atom . The benzenecarbonitrile group contains a benzene ring attached to a carbonitrile group .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the reaction conditions and the other reactants involved. Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Crystal Structure Analysis
Research on polysubstituted benzenes, like 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, a compound related to 4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile, has been conducted to determine their crystal structures. These studies are crucial in understanding the molecular composition and arrangement, which is vital for developing various applications in materials science and chemistry (Wan-qiang Zhang, 2013).
Spectroelectrochemical Properties
In the field of materials science, compounds like this compound are explored for their unique spectroelectrochemical properties. For instance, studies on similar compounds, such as phthalocyanines with trifluoromethyl groups, have been conducted to understand their electrochemical and in situ UV–Vis spectral changes. These properties are significant for their potential application in electrochemical technologies (Ayşe Aktaş Kamiloğlu et al., 2018).
Photocycloaddition Studies
Photocycloaddition reactions involving compounds like α-naphthonitrile have been studied, which are relevant to the compound . These studies help in understanding the reaction mechanisms of such complex organic compounds when exposed to light, which is crucial in photochemistry and the development of new photoresponsive materials (C. Pac et al., 1973).
Heterocyclic Synthesis
Research has been done on the synthesis of heterocyclic compounds using cyano and phenyl-substituted propenoyl chlorides, similar to the compound . These studies provide insight into the synthesis and potential applications of various heterocyclic systems, which are important in pharmaceutical and synthetic organic chemistry (S. Shiba et al., 2011).
Future Directions
The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there could be potential future research directions involving “4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile” and similar compounds.
Properties
IUPAC Name |
4-[(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N2O/c19-18(20,21)16-4-2-1-3-14(16)9-15(11-23)17(24)13-7-5-12(10-22)6-8-13/h1-9H/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLTKYDXWZODT-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)C2=CC=C(C=C2)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)C2=CC=C(C=C2)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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